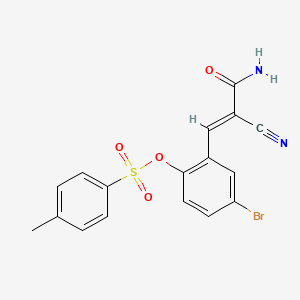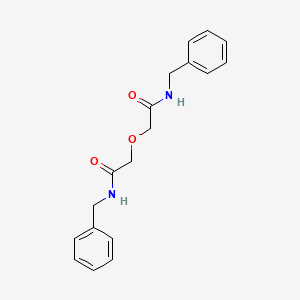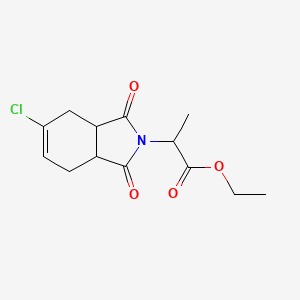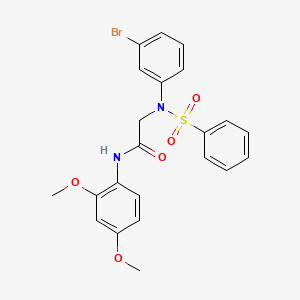
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate involves the inhibition of dihydroorotate dehydrogenase, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity against various cancer cell lines. The compound works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the advantages of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate in lab experiments is its potent anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research and development of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of the compound with improved potency and reduced toxicity. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential applications in other fields such as material science.
合成法
The synthesis of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate involves the reaction of 2-(4-bromophenyl)-4-methylbenzenesulfonyl chloride with 3-aminoacrylonitrile in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a nucleophile such as sodium methoxide to yield the final product.
科学的研究の応用
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
特性
IUPAC Name |
[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-bromophenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4S/c1-11-2-5-15(6-3-11)25(22,23)24-16-7-4-14(18)9-12(16)8-13(10-19)17(20)21/h2-9H,1H3,(H2,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNRFSMHOGWPR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B5000790.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4,8-dimethyl-2(1H)-quinolinone](/img/structure/B5000834.png)
